(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-12(2)27-17-9-7-6-8-15(17)10-16(11-22)19(24)23-20-18(21(25)26-5)13(3)14(4)28-20/h6-10,12H,1-5H3,(H,23,24)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZHUTJMVDSVKS-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC=CC=C2OC(C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC=CC=C2OC(C)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that belongs to the class of acrylamides and thiophene derivatives. Its unique structural features, including a cyano group and an isopropoxyphenyl moiety, contribute to its chemical reactivity and potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C23H24N2O4S, with a molecular weight of approximately 420.52 g/mol. The structure includes functional groups that suggest potential biological activity, particularly due to the presence of the cyano group, which is known for its electron-withdrawing properties.
Biological Activity Overview
Research on thiophene derivatives indicates their broad pharmacological properties, including:
- Anticancer Activity : Thiophene derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.
- Anti-inflammatory Effects : Some compounds in this class exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Thiophenes have been associated with antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Anticancer Activity
A study investigated the anticancer effects of related thiophene compounds against various cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation effectively. For instance, a derivative similar to this compound showed a significant reduction in viability in MCF-7 breast cancer cells at concentrations as low as 10 µM .
Anti-inflammatory Effects
In a separate study focusing on inflammation models, thiophene derivatives exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways .
Antimicrobial Activity
A comprehensive evaluation of thiophene derivatives revealed their effectiveness against various bacterial strains. For example, compounds structurally related to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 1.0 µg/mL against Escherichia coli and Staphylococcus aureus .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Cellular Pathways : Thiophene derivatives can influence various biochemical pathways, including apoptosis and cell cycle regulation.
- Target Interactions : The cyano group may facilitate interactions with nucleophilic sites on proteins, leading to altered protein function and subsequent biological effects.
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to targets such as DNA gyrase and MurD, which are crucial for bacterial survival .
Data Summary Table
| Biological Activity | Compound | MIC (µg/mL) | Cell Line/Model |
|---|---|---|---|
| Anticancer | Similar Thiophene Derivative | 10 | MCF-7 |
| Anti-inflammatory | Thiophene Derivative | N/A | Inflammation Model |
| Antimicrobial | Related Compound | 0.5 - 1.0 | E. coli / S. aureus |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Key physical data for selected analogs:
Note: The methyl ester’s melting point is unreported but expected to be lower than 3d due to reduced molecular symmetry.
Spectroscopic Features
- IR Spectroscopy : All analogs show characteristic peaks for C≡N (~2212 cm⁻¹), ester C=O (~1660 cm⁻¹), and amide C=O (~1605 cm⁻¹) . The target compound’s isopropoxy group would introduce additional C-O stretching (~1250 cm⁻¹).
- 1H NMR : Ethyl esters exhibit signals for ethyl CH2 (δ 4.33–4.38) and CH3 (δ 1.33–1.37) . The methyl ester would replace these with a singlet for the methyl ester group (δ ~3.8).
Antioxidant Activity
Substituents strongly influence antioxidant efficacy. Electron-donating groups (e.g., -OH, -OCH3) enhance radical scavenging:
- Compound H (ethyl ester with 4-hydroxy-3,5-dimethoxyphenyl): Highest activity in DPPH and NO scavenging assays .
- Target compound : The 2-isopropoxy group is less electron-donating than -OH or -OCH3, suggesting moderate activity. Its bulkiness may further reduce interaction with free radicals compared to smaller substituents.
Anti-Inflammatory Activity
Ethyl esters with 4-hydroxyphenyl (3d) and 4-hydroxy-3-methoxyphenyl (3e) showed significant inhibition of carrageenan-induced edema in rodent models . The methyl ester’s bioactivity remains untested but could differ due to altered lipophilicity (logP) and metabolic stability.
Q & A
What are the established synthetic routes for (E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and 2-isopropoxybenzaldehyde. Key steps include:
- Cyanoacetylation : React ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with a cyanoacetylating agent (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) to introduce the active methylene group .
- Condensation : Use toluene as a solvent with catalytic piperidine (0.35 mL) and acetic acid (1.3 mL) under reflux (5–6 hours). Monitor reaction progress via TLC .
- Optimization : Adjust the molar ratio of benzaldehyde derivatives (11 mmol per 10 mmol of cyanoacetamido precursor) and explore alternative solvents (e.g., ethanol or DMF) to improve solubility. Recrystallization with alcohol yields pure product (72–94% yields) .
How should researchers characterize the structural integrity of this compound using spectroscopic techniques?
Methodological Answer:
- IR Spectroscopy : Confirm key functional groups:
- C≡N stretch at ~2212 cm⁻¹.
- Ester C=O at ~1668 cm⁻¹ and amide C=O at ~1588 cm⁻¹.
- Aromatic C-H and isopropoxy C-O stretches .
- ¹H NMR : Identify substituents:
- Isopropoxy CH(CH₃)₂ as a septet at δ 2.93–3.04 ppm.
- Aromatic protons (δ 7.37–7.96 ppm) and acrylamido -CH= at δ 8.29–8.37 ppm .
- Mass Spectrometry : Validate molecular weight via [M + Na]⁺ peaks (e.g., m/z 419 for analogs) .
What in vitro and in vivo models are appropriate for evaluating its antioxidant and anti-inflammatory activities?
Methodological Answer:
- Antioxidant Assays :
- DPPH Radical Scavenging : Measure IC₅₀ values at 517 nm. Compare to ascorbic acid controls .
- FRAP Assay : Quantify Fe³⁺ reduction to Fe²⁺ .
- Anti-Inflammatory Models :
- Carrageenan-Induced Paw Edema (rats): Administer compound (50–100 mg/kg) and measure edema inhibition over 6 hours .
- COX-2 Inhibition : Use ELISA to assess enzyme activity in macrophage cultures .
How can discrepancies in biological activity data between studies be systematically addressed?
Methodological Answer:
- Controlled Replication : Standardize assay conditions (e.g., solvent, pH, temperature) to minimize variability .
- Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance across replicates.
- Sample Stability : Address degradation by storing compounds at –20°C and using fresh solutions .
- Orthogonal Assays : Cross-validate results with multiple models (e.g., combine DPPH with SOD activity assays) .
What computational strategies are employed to predict the compound’s reactivity or receptor interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or NF-κB. Prioritize poses with lowest binding energy .
- QSAR Modeling : Correlate substituent electronic effects (e.g., isopropoxy vs. methoxy groups) with bioactivity using Hammett constants .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and predict redox behavior .
What challenges exist in crystallizing this compound for X-ray analysis, and how can they be mitigated?
Methodological Answer:
- Challenges : Low solubility in common solvents and polymorphism due to flexible acrylamido sidechains .
- Mitigation Strategies :
How do substituents on the phenyl ring influence the compound’s electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., -CN): Increase electrophilicity of the acrylamido moiety, enhancing radical scavenging but reducing solubility .
- Electron-Donating Groups (e.g., -OCH₃, -OH): Improve antioxidant activity via resonance stabilization of phenoxyl radicals. For example, 4-hydroxyphenyl analogs show 90% DPPH inhibition vs. 78% for isopropoxy derivatives .
- Steric Effects : Bulky substituents (e.g., isopropoxy) may hinder binding to enzymatic pockets, reducing anti-inflammatory efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
